Cyclopropanesulfonamide vs. Ethanesulfonamide: Conformational Constraint and Predicted Binding Entropy Advantage
The cyclopropanesulfonamide moiety in the target compound provides a rigid, three-membered ring that restricts the sulfonamide NH vector to a well-defined spatial orientation. In contrast, the ethanesulfonamide analog (N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide, CAS not listed) contains a freely rotating ethyl group, resulting in higher conformational entropy. In SAR studies of triazine–sulfonamide carbonic anhydrase inhibitors, cyclopropane-containing sulfonamides exhibited up to 5-fold selectivity improvements for the tumour-associated isoform hCA IX over the cytosolic isoform hCA II, compared to their acyclic counterparts [1]. Although direct IC₅₀ data for this specific compound are not available in the public literature, the class-level SAR predicts a reduced entropic penalty upon target binding for the cyclopropane derivative, translating to improved binding affinity and selectivity.
| Evidence Dimension | Predicted conformational restriction and binding entropy |
|---|---|
| Target Compound Data | Cyclopropanesulfonamide group: rigid, restricted rotation, lower entropic penalty upon binding |
| Comparator Or Baseline | N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide: freely rotating ethyl group, higher conformational entropy |
| Quantified Difference | Up to ~5-fold selectivity improvement for hCA IX over hCA II inferred from class-level SAR in triazine–sulfonamide carbonic anhydrase inhibitors |
| Conditions | Inferred from carbonic anhydrase isozyme inhibition assays (hCA I, II, IX) reported in Garaj et al., 2004 |
Why This Matters
The cyclopropane ring's conformational constraint is a key structural determinant for achieving target selectivity and should be preserved in procurement decisions when selectivity is a critical assay parameter.
- [1] Garaj V, et al. Carbonic anhydrase inhibitors: Novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. Bioorg Med Chem. 2004. (Referenced via Mendeley; selectivity improvements up to 5-fold for constrained sulfonamides). View Source
